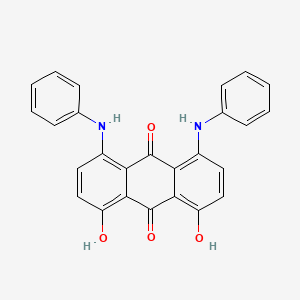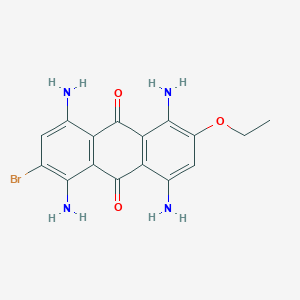
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C₁₆H₁₅BrN₄O₃. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of amino groups, a bromine atom, and an ethoxy group attached to an anthracene-9,10-dione core.
Vorbereitungsmethoden
The synthesis of 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the ethoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the bromine and ethoxy groups may participate in hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and ethoxy groups, resulting in different chemical properties and reactivity.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, affecting its biological activity and applications.
6-Ethoxyanthracene-9,10-dione: Lacks the amino and bromine groups, leading to different interactions and uses. The presence of amino, bromine, and ethoxy groups in this compound makes it unique and versatile for various applications.
Eigenschaften
CAS-Nummer |
88602-94-2 |
|---|---|
Molekularformel |
C16H15BrN4O3 |
Molekulargewicht |
391.22 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H15BrN4O3/c1-2-24-8-4-7(19)10-12(14(8)21)16(23)9-6(18)3-5(17)13(20)11(9)15(10)22/h3-4H,2,18-21H2,1H3 |
InChI-Schlüssel |
DDNCNDWBAPIUCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


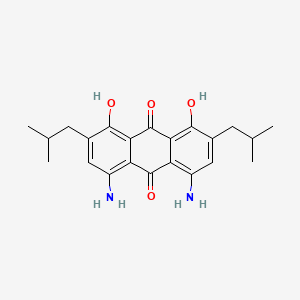
![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)


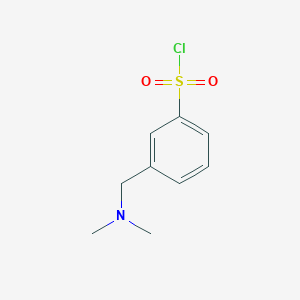
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
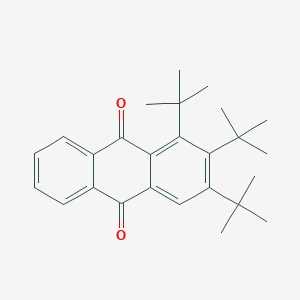
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)



![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
